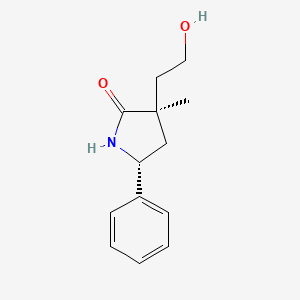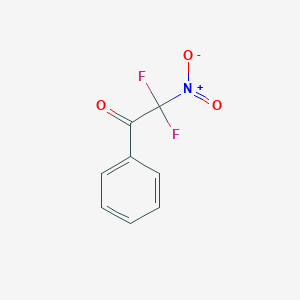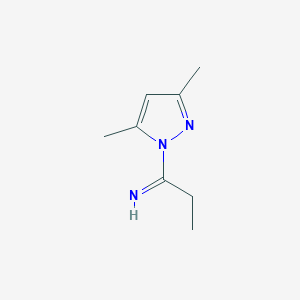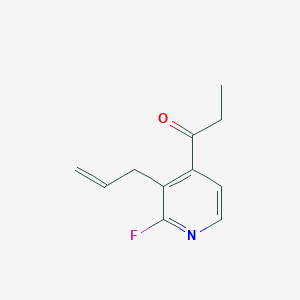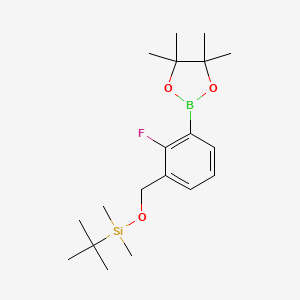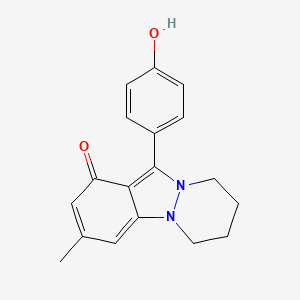
Nigellidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Nigellidine can be synthesized through various methods. One efficient synthetic route involves the direct C-3 C–H arylation of (1H) indazole and pyrazole with aryl iodides or bromides using a palladium(II)/phenanthroline catalyst . This method provides a straightforward approach to obtaining this compound with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the extraction of this compound from Nigella sativa seeds is a common practice. The seeds are typically subjected to solvent extraction processes to isolate the alkaloids, followed by purification steps to obtain this compound .
化学反応の分析
Types of Reactions: Nigellidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aryl halides and catalysts such as palladium(II) are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
科学的研究の応用
作用機序
Nigellidine is often compared with other bioactive compounds found in Nigella sativa, such as thymoquinone, α-hederin, and dithymoquinone . While all these compounds exhibit therapeutic properties, this compound is unique due to its indazole structure, which contributes to its distinct biological activities .
類似化合物との比較
Thymoquinone: Known for its antioxidant and anti-inflammatory properties.
α-Hederin: Exhibits anticancer and antiviral activities.
Dithymoquinone: Has potent antioxidant and anticancer effects.
Nigellidine’s unique structure and diverse biological activities make it a compound of significant interest in scientific research and potential therapeutic applications.
特性
CAS番号 |
120993-86-4 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one |
InChI |
InChI=1S/C18H18N2O2/c1-12-10-15-17(16(22)11-12)18(13-4-6-14(21)7-5-13)20-9-3-2-8-19(15)20/h4-7,10-11,21H,2-3,8-9H2,1H3 |
InChIキー |
HJKNBAAMIKPHJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


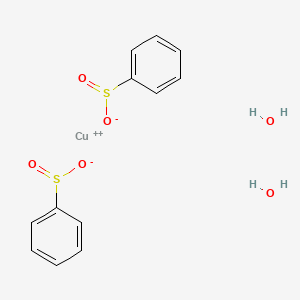
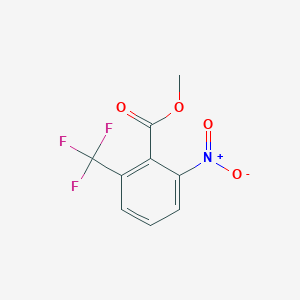

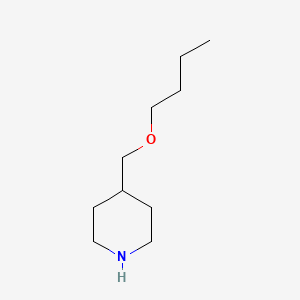
![2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)
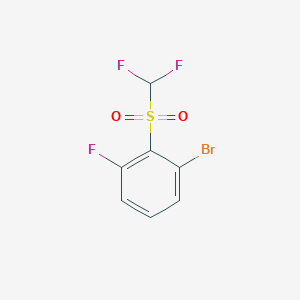
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)

